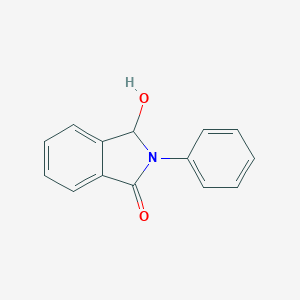

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Yhhu-3792 est un composé novateur reconnu pour sa capacité à améliorer la capacité d'auto-renouvellement des cellules souches neurales. Il active la voie de signalisation Notch et favorise l'expression de Hes3 et Hes5, qui sont essentiels à la prolifération et à la différenciation des cellules souches neurales . Ce composé a montré un potentiel dans la promotion de la neurogenèse endogène dans le gyrus denté de l'hippocampe chez la souris, améliorant ainsi les capacités de mémoire spatiale et épisodique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Yhhu-3792 implique la réaction de la 5-(3-méthoxyphénoxy)-2,4-quinazolinediamine avec la 4-isopropylphénylamine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et peut impliquer un chauffage et une agitation pour assurer une réaction complète .

Méthodes de production industrielle

La production industrielle de Yhhu-3792 impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus serait optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres réactionnels tels que la température, la pression et la composition du solvant .

Analyse Des Réactions Chimiques

Types de réactions

Yhhu-3792 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes méthoxy et phényl. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions appropriées .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent généralement des solvants comme le DMSO ou l'éthanol et peuvent nécessiter un chauffage.

Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés. Ces réactions nécessitent souvent des conditions acides ou basiques.

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium sont couramment utilisés. .

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire diverses quinazolines substituées, tandis que les réactions d'oxydation et de réduction peuvent conduire à différents états d'oxydation du composé .

Applications De Recherche Scientifique

Yhhu-3792 a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la voie de signalisation Notch et ses effets sur les cellules souches neurales

Biologie : Étudié pour son rôle dans l'amélioration de la prolifération et de la différenciation des cellules souches neurales

Médecine : Applications thérapeutiques potentielles dans le traitement des déficits cognitifs et des maladies neurodégénératives en favorisant la neurogenèse et en améliorant les fonctions de la mémoire

Industrie : Pourrait être utilisé dans le développement de médicaments ciblant la prolifération et la différenciation des cellules souches neurales

Mécanisme d'action

Yhhu-3792 exerce ses effets en activant la voie de signalisation Notch. Cette voie est cruciale pour la régulation de la prolifération et de la différenciation des cellules souches neurales. Yhhu-3792 favorise l'expression des gènes cibles de Notch Hes3 et Hes5, qui sont essentiels au maintien de la capacité d'auto-renouvellement des cellules souches neurales . L'activation de cette voie conduit à une expansion du pool de cellules souches neurales et favorise la neurogenèse endogène dans le gyrus denté de l'hippocampe .

Mécanisme D'action

Yhhu-3792 exerts its effects by activating the Notch signaling pathway. This pathway is crucial for the regulation of neural stem cell proliferation and differentiation. Yhhu-3792 promotes the expression of Notch target genes Hes3 and Hes5, which are essential for maintaining the self-renewal capability of neural stem cells . The activation of this pathway leads to an expansion of the neural stem cell pool and promotes endogenous neurogenesis in the hippocampal dentate gyrus .

Comparaison Avec Des Composés Similaires

Composés similaires

N2-(4-isopropylphényl)-5-(3-méthoxyphénoxy)quinazoline-2,4-diamine : Un composé avec une structure et un mécanisme d'action similaires.

Autres composés à base de 2-phénylamino-quinazoline : Ces composés activent également la voie de signalisation Notch et favorisent la prolifération des cellules souches neurales.

Unicité

Yhhu-3792 est unique dans sa capacité à améliorer considérablement la capacité d'auto-renouvellement des cellules souches neurales et à promouvoir la neurogenèse endogène dans le gyrus denté de l'hippocampe. Son activation spécifique de la voie de signalisation Notch et sa promotion de l'expression de Hes3 et Hes5 le distinguent des autres composés similaires .

Propriétés

Numéro CAS |

18167-15-2 |

|---|---|

Formule moléculaire |

C14H11NO2 |

Poids moléculaire |

225.24 g/mol |

Nom IUPAC |

3-hydroxy-2-phenyl-3H-isoindol-1-one |

InChI |

InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9,13,16H |

Clé InChI |

ZLODOCHSFJATAJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O |

SMILES canonique |

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O |

Key on ui other cas no. |

18167-15-2 |

Solubilité |

33.8 [ug/mL] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.